Compound Description: This compound is a melanin-concentrating hormone receptor 1 (MCHr1) antagonist, developed for the treatment of obesity. It is orally efficacious and exhibits high affinity for MCHr1, effectively inhibiting MCH-mediated Ca(2+) release.
Relevance: Although this compound differs significantly in structure from 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide, both share the presence of a pyrrolidin-1-yl moiety, indicating potential interest in exploring the biological activity of compounds containing this structural element.
(R)-α-Methylhistamine
Compound Description: This compound is a selective histamine H3 receptor (H3R) agonist used in pharmacological studies. [, ] It is known to induce dipsogenia (increased thirst) in mice, a response blocked by H3R antagonists. [, ]
Relevance: While (R)-α-methylhistamine is an agonist and 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide is not directly associated with H3R activity, the research surrounding H3R antagonists for cognitive function often utilizes pyrrolidine derivatives as key structural components, highlighting the significance of this moiety in drug design. [, ]
Compound Description: LMD-009 is a novel, selective, non-peptide agonist of the chemokine receptor CCR8. It demonstrates high potency in mediating chemotaxis, inositol phosphate accumulation, and calcium release, with efficacies similar to the natural agonist CCL1.
Relevance: LMD-009, like 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide, incorporates a phenethyl group within its structure. This similarity suggests the potential influence of this structural element on receptor binding and activity in different pharmacological contexts.
Compound Description: AMP-DNM is an iminosugar that acts as a potent inhibitor of glucosylceramide synthase (GCS). It is known for its effectiveness in controlling hyperglycemia in rodent models of insulin resistance.
Compound Description: SB-674042 is a selective orexin 1 receptor (OX1) antagonist. It is used in pharmacological research to investigate the role of the orexin system in sleep and arousal.
Relevance: Both SB-674042 and 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide possess a pyrrolidine ring in their structure. Although their overall structures and target receptors differ, the presence of this shared moiety suggests that modifications to the pyrrolidine substitution pattern could be a strategy for developing related compounds with distinct pharmacological properties.
Compound Description: EMPA is a selective orexin 2 receptor (OX2) antagonist. It is used in pharmacological research to investigate the role of the orexin system in sleep and arousal.
Relevance: EMPA, like 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide, contains a sulfonamide group. While they target different receptors and have distinct overall structures, the shared sulfonamide moiety suggests that exploring variations in the substituents attached to the sulfur atom could lead to related compounds with altered pharmacological profiles.
Compound Description: This compound is a non-peptidic αvβ6 integrin antagonist currently undergoing Phase I clinical trials for the treatment of idiopathic pulmonary fibrosis.
Relevance: Similar to 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide, this compound utilizes a pyrrolidine ring as part of its structure. The specific stereochemistry and substitution pattern of the pyrrolidine moiety highlight the importance of these structural features in determining biological activity and potential therapeutic applications.
Relevance: While this compound is structurally dissimilar to 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide, it exemplifies a cyclized amide derivative designed to improve metabolic stability. This concept of cyclization could potentially be investigated as a means to enhance the pharmacokinetic properties of 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide.
Compound Description: Compound 18 displays high binding affinity for 5-HT1A receptors with a Ki value of 0.65 nM. Despite its improved metabolic stability compared to its non-cyclized analog, it showed low brain uptake and non-selective binding to 5-HT1A receptors in vivo.
Relevance: Similar to compound 15, Compound 18 demonstrates the strategy of cyclization to enhance metabolic stability. This approach could be considered for developing related compounds of 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide to potentially improve its pharmacokinetic properties.
Relevance: Like compounds 15 and 18, Compound 21 highlights the strategy of cyclizing amide derivatives to enhance metabolic stability. This concept could be relevant in designing related compounds of 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide with improved pharmacokinetic characteristics.
Compound Description: Compound 25 demonstrates a binding affinity for 5-HT1A receptors with a Ki value of 1.09 nM. Although it is a cyclized amide derivative, it does not show the desired in vivo properties for targeting 5-HT1A receptors.
Relevance: Although Compound 25 shares a different core structure with 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide, its synthesis involved a pyrrolidin-2-one ring. Exploring modifications around a similar ring system could offer insights into developing related compounds with varying activities for 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide.
Compound Description: Compound 27 exhibits a binding affinity for 5-HT1A receptors with a Ki value of 2.54 nM. Despite being a cyclized amide derivative, it lacks desired in vivo properties for targeting 5-HT1A receptors.
Relevance: Similar to compound 25, Compound 27 incorporates a pyrrolidin-2-one ring system. Investigating variations within this ring system could provide insights into developing related compounds with different activities for 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide.
Compound Description: Compound 29 demonstrates a binding affinity for 5-HT1A receptors with a Ki value of 14.9 nM. It is a cyclized amide derivative, but does not exhibit the desired in vivo properties for targeting 5-HT1A receptors.
Relevance: While Compound 29 shares a distinct core structure from 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide, its synthesis involved a dihydro-isoindol-1-one ring system. This could potentially offer a scaffold for developing related compounds with different activities for 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide.
Relevance: p-MPPI highlights the challenge of metabolic instability in drug development. Although structurally different from 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide, it emphasizes the need to consider metabolic stability when designing related compounds for any target.
Compound Description: ORG27569 is an allosteric modulator of the cannabinoid receptor type 1 (CB1). [, ] It increases the binding affinity of agonist CP55,940 for CB1 while acting as a non-competitive antagonist in functional assays. [, ]
Relevance: Although structurally dissimilar to 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide, ORG27569 demonstrates the concept of allosteric modulation of receptors. [, ] This approach could potentially be explored to develop related compounds that indirectly influence the activity of the target of 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide.
Compound Description: PSNCBAM-1 is an allosteric modulator of the CB1 receptor. It influences the binding and signaling of orthosteric ligands at CB1.
Relevance: While PSNCBAM-1 differs significantly in structure from 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide, both contain a pyrrolidin-1-yl moiety. This suggests that this structural element may be of interest when designing related compounds for 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide, even if targeting a different pharmacological mechanism.
Compound Description: KR36676 is an orally active urotensin receptor antagonist. It has shown promising results in attenuating cellular and cardiac hypertrophy.
Relevance: While KR36676 has a distinct core structure from 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide, both share the presence of a pyrrolidin-1-yl group within their structures. This similarity highlights the potential relevance of this moiety in diverse pharmacological contexts and suggests its potential significance in developing related compounds for 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide.
Compound Description: ABT-239 is a highly potent and selective histamine H3 receptor antagonist with good oral bioavailability and excellent blood-brain barrier penetration. [, ] It has demonstrated efficacy in various preclinical models of cognition and schizophrenia. [, ]
Relevance: Both ABT-239 and 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide utilize a pyrrolidine ring as a central element in their structures. [, ] The success of ABT-239, which incorporates a methyl substitution on the pyrrolidine ring, emphasizes the importance of exploring variations in pyrrolidine substituents for modulating biological activity and pharmacological properties of related compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.